Odorranain-F-RA1 peptide precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GFMDTAKNVAKNMAVTLLDNLKCKITKAC |
Origin of Product |
United States |
Structural Biology and Conformation Activity Relationships of Odorranain F Ra1 Peptide
Primary Sequence Analysis and Conservation
The Odorranain-F-RA1 peptide precursor, as documented in the UniProt database under accession number D2K8I2, is a 71-amino acid protein. uniprot.org The structure of this precursor is characteristic of amphibian antimicrobial peptides (AMPs), which are synthesized as a prepropeptide. This precursor typically consists of three distinct regions: a highly conserved N-terminal signal peptide sequence, an acidic spacer propeptide region, and the C-terminal sequence of the mature, functional peptide. nih.gov The signal peptide guides the precursor into the secretory pathway, while the acidic propeptide is believed to assist in proper folding and to keep the mature peptide inactive until it is secreted. Cleavage at a specific processing site, often a Lys-Arg (KR) pair, releases the final active peptide. nih.gov
The mature Odorranain-F-RA1 is a 30-amino acid peptide with the following primary sequence:
RGFMDTAKNVAKNMAVTLLDNLKCKITKAC
A detailed analysis of this sequence reveals a composition rich in both cationic and hydrophobic residues, a hallmark of many membrane-active AMPs.
Table 1: Amino Acid Composition of Mature Odorranain-F-RA1 | Amino Acid Type | Residues | Count | Percentage | | :--- | :--- | :--- | :--- | | Cationic (+) | Arginine (R), Lysine (K) | R(1), K(4) | 5 | 16.7% | | Anionic (-) | Aspartic Acid (D) | D(2) | 2 | 6.7% | | Polar Uncharged | Glycine (G), Threonine (T), Asparagine (N), Cysteine (C) | G(1), T(2), N(3), C(2) | 8 | 26.7% | | Nonpolar/Hydrophobic | Phenylalanine (F), Methionine (M), Alanine (A), Valine (V), Leucine (L), Isoleucine (I) | F(1), M(2), A(3), V(2), L(3), I(1) | 12 | 40.0% |
Predicted Secondary and Tertiary Structural Motifs
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. For Odorranain-F-RA1, its conformation, particularly in the presence of a microbial membrane, is key to its function.
Alpha-Helical Propensity and Amphipathicity
Like many other amphibian AMPs, Odorranain-F-RA1 is predicted to adopt an alpha-helical secondary structure upon interacting with a lipid membrane environment. mdpi.comnih.gov In an aqueous solution, the peptide is likely unstructured. However, the nonpolar environment of a cell membrane induces a conformational change, leading to the formation of a stable helix.
This alpha-helix is amphipathic, meaning it has a distinct separation of hydrophobic and hydrophilic (in this case, cationic) residues along its axis. When visualized using a helical wheel projection, the amino acid side chains are shown to segregate onto opposite faces of the helix. One face is dominated by hydrophobic residues (e.g., Phe, Met, Ala, Val, Leu), while the opposite face displays the positively charged and polar residues (e.g., Arg, Lys, Asn, Thr). This amphipathic character is crucial for its interaction with and disruption of microbial membranes. nih.govuniprot.org
Beta-Sheet Formations and Disulfide Bridge Topologies
While the primary predicted structure for the main body of Odorranain-F-RA1 is alpha-helical, another significant structural feature is present at its C-terminus. The sequence contains two cysteine residues at positions 24 and 30. These residues form an intramolecular disulfide bridge, creating a cyclic hexapeptide loop (C-K-I-T-K-A-C).
Molecular Determinants of Biological Activity
The antimicrobial efficacy of Odorranain-F-RA1 is determined by specific physicochemical properties derived from its amino acid sequence and resulting structure.
Influence of Specific Amino Acid Residues on Function
Beyond the collective properties of charge and hydrophobicity, individual amino acid residues play specific roles in the peptide's function.
Arginine (R) and Lysine (K): These cationic residues are the primary contributors to the peptide's positive charge. Their side chains interact strongly with the phosphate (B84403) groups on membrane lipids.
Cysteine (C): The two cysteine residues at positions 24 and 30 are vital for forming the intramolecular disulfide bridge. This covalent bond adds significant conformational constraint and stability to the C-terminal region, which can be critical for its specific mode of membrane disruption.
Hydrophobic Residues (F, M, A, V, L, I): This group of residues forms the nonpolar face of the amphipathic helix. Their interaction with the acyl chains of the membrane lipids is the driving force for partitioning the peptide into the bilayer, which can lead to pore formation or other forms of membrane destabilization.
Phenylalanine (F): The presence of an aromatic residue like phenylalanine can be important for the initial interaction at the membrane interface, with the aromatic ring potentially inserting between lipid headgroups.
The specific arrangement of these residues in the primary sequence dictates the peptide's ability to fold into its active, amphipathic conformation and effectively disrupt microbial membranes.
Based on the conducted research, there is currently no publicly available scientific literature detailing the specific conformational dynamics and functional states of the this compound. Studies focusing on the structural biology of this particular precursor, including its transitional states and the relationship between its conformation and activity, have not been published or are not indexed in the searched databases. Therefore, detailed research findings and data tables on this topic cannot be provided.
Biological Activities and Cellular Mechanisms of Odorranain F Ra1 Peptide
Broad-Spectrum Antimicrobial Efficacy
Based on protein database annotations, Odorranain-F-RA1 is predicted to possess antimicrobial properties, specifically contributing to the defense response against both Gram-positive and Gram-negative bacteria. uniprot.org While detailed studies on the full spectrum of Odorranain-F-RA1 are limited, the broader Odorranain peptide family, isolated from various frog species, has demonstrated efficacy against a wide range of bacteria and fungi. researchgate.netresearchgate.net
The Odorranain-F-RA1 peptide is annotated with a function related to the "defense response to Gram-positive bacterium". uniprot.org This suggests its role in combating infections caused by this class of bacteria. While specific minimum inhibitory concentration (MIC) values for Odorranain-F-RA1 are not available in the reviewed literature, studies on other peptides from the Odorranain family have shown activity against Gram-positive bacteria, with MICs ranging from 2 to 90 µg/mL. researchgate.netresearchgate.net
Table 1: Documented Activity of the Odorranain Peptide Family against Gram-Positive Bacteria
| Peptide Family | Target Organism Type | Minimum Inhibitory Concentration (MIC) Range |
|---|---|---|
| Odorranain | Gram-Positive Bacteria | 2-90 µg/mL researchgate.netresearchgate.net |
| Odorranain-NR | Staphylococcus aureus | Effective Activity researchgate.net |
Similar to its activity against Gram-positive strains, Odorranain-F-RA1 is noted for its involvement in the "defense response to Gram-negative bacterium". uniprot.org This indicates its potential as an agent against these pathogens. Research on the wider Odorranain family supports this, with reported MIC values against Gram-negative bacteria falling between 3 and 50 µg/mL. researchgate.netresearchgate.net However, some peptides within this family, such as Odorranain-NR, have shown no activity against specific strains like Escherichia coli (ATCC25922). researchgate.netnih.gov
Table 2: Documented Activity of the Odorranain Peptide Family against Gram-Negative Bacteria
| Peptide Family | Target Organism Type | Minimum Inhibitory Concentration (MIC) Range |
|---|---|---|
| Odorranain | Gram-Negative Bacteria | 3-50 µg/mL researchgate.netresearchgate.net |
| Odorranain-NR | Escherichia coli | No Activity researchgate.netnih.gov |
While many amphibian antimicrobial peptides exhibit broad-spectrum activity that includes fungal pathogens, specific research detailing the antifungal efficacy of Odorranain-F-RA1 is not available in the provided search results. longdom.orgfrontiersin.orgfrontiersin.org However, studies on the general Odorranain peptide family have documented activity against fungi, with MIC values typically in the range of 1-50 µg/mL. researchgate.netresearchgate.net For instance, the related peptide Odorranain-NR has demonstrated activity against various tested microorganisms, which often include fungal species in such assays. nih.gov
Amphibian skin is a known source of peptides with anti-protozoan activity. longdom.orgdntb.gov.ua However, there is currently no specific information or research available from the search results that documents the activity of the Odorranain-F-RA1 peptide precursor against protozoan organisms.
Molecular Mechanisms of Microbial Inactivation
Antimicrobial peptides typically function by interacting with and disrupting the cellular membranes of microbes, though some may also enter the cell to act on intracellular targets. frontiersin.orgfrontiersin.org The cationic and amphipathic nature of these peptides facilitates their attraction to and interaction with the negatively charged components of microbial cell envelopes. frontiersin.orgresearchgate.net
The primary mode of action for many amphibian antimicrobial peptides is the permeabilization and disruption of the microbial cell membrane, leading to cell lysis and death. frontiersin.orgfrontiersin.org This process often involves the peptide binding to the membrane surface and inserting itself into the lipid bilayer, which can lead to the formation of pores or other forms of membrane destabilization. researchgate.netscienceopen.com
Studies on other members of the Odorranain family, such as Odorranain-C1, have shown that they function by disrupting the integrity of the bacterial membrane, ultimately causing rupture and cell death. nih.gov Similarly, investigations into Odorranain-NR revealed that it employs various antimicrobial mechanisms depending on the target microorganism, a common feature of membrane-active peptides. researchgate.netnih.gov Although this mechanism is common for the peptide family, specific studies confirming the membrane permeabilization and disruption mechanisms for the this compound were not found in the provided search results.
Intracellular Target Interaction and Interference
Beyond membrane disruption, a growing body of evidence shows that many AMPs can translocate across the cell membrane without causing complete lysis and interfere with essential intracellular processes. nih.govmdpi.comnih.gov This dual-action mechanism makes them particularly effective. Peptides from Odorrana grahami have been shown to have multiple antimicrobial mechanisms, including the induction of DNA condensation, which points to intracellular activity. researchgate.net
Once inside the cell, some AMPs can bind to DNA and RNA, interfering with replication and transcription. nih.govfrontiersin.org For example, the peptide buforin II has been shown to penetrate bacterial membranes and inhibit DNA synthesis without causing cell lysis. nih.gov Similarly, the peptide indolicidin (B8082527) also inhibits DNA synthesis. nih.gov The mechanism can involve direct binding to nucleic acids, which can lead to damage or condensation of the genetic material. nih.gov A study on the peptidome of Odorrana grahami revealed that its peptides could induce DNA condensation, supporting this mode of action for the Odorranain family. researchgate.net
Another critical intracellular target for AMPs is the protein synthesis machinery. nih.gov Some peptides can bind to the ribosome, an organelle responsible for protein translation, and inhibit its function. mdpi.com For instance, the proline- and arginine-rich peptide PR-39 was found to penetrate E. coli and suppress both DNA and protein synthesis. nih.govnih.gov By halting the production of essential proteins, these peptides effectively shut down cellular metabolism and lead to cell death.
AMPs can disrupt a variety of other vital intracellular functions. nih.gov This includes inhibiting the activity of essential enzymes, such as those involved in metabolism or maintaining cellular homeostasis. nih.govnih.gov Studies on a range of AMPs have identified numerous unique intracellular protein targets. nih.govnih.gov The observation that Odorranain-NR from Odorrana grahami exerts its antimicrobial functions by "various means depending on different microorganisms" suggests a complex interplay that could include the disruption of multiple, diverse intracellular processes. nih.gov
Table 2: Intracellular Mechanisms of Antimicrobial Peptides
| Target | Mechanism of Action | Example Peptides |
|---|---|---|
| Nucleic Acids | Binds to DNA/RNA, inhibits replication and transcription, causes condensation. researchgate.netnih.gov | Buforin II, Indolicidin, Peptides from Odorrana grahami. researchgate.netnih.gov |
| Protein Synthesis | Binds to ribosomes, inhibits translation of essential proteins. nih.gov | PR-39, Pyrrhocoricin. nih.gov |
| Enzyme Activity | Inhibits the function of key intracellular enzymes (e.g., for metabolism or stress response). nih.govnih.gov | Bactenecin 7, Lactoferricin B. nih.govnih.gov |
| Cell Wall Synthesis | Inhibits enzymes or binds to precursors (Lipid II) involved in peptidoglycan synthesis. nih.govmdpi.com | HNP-1, Nisin, Teixobactin. nih.govmdpi.com |
Inhibition of Cell Wall Synthesis Pathways
The bacterial cell wall, composed primarily of peptidoglycan, is a crucial structure that provides rigidity and protection. nih.gov It is an excellent target for antibiotics because it is absent in mammalian cells. libretexts.orgsigmaaldrich.com Some AMPs can inhibit cell wall synthesis by binding to lipid II, the precursor building block of peptidoglycan, and preventing its incorporation into the growing cell wall. nih.govmdpi.com For example, human neutrophil peptide 1 (HNP-1) was found to suppress the synthesis of DNA, RNA, and proteins in E. coli, and this activity was linked to its interaction with lipid II. nih.gov Research on peptides from Odorrana grahami has provided visual evidence of them "peeling off the cell walls" of microorganisms, which strongly indicates an interaction with and disruption of this essential protective layer. researchgate.net
Biological Activities of Odorranain-F-RA1 Peptide Remain Uncharacterized
Despite significant interest in the therapeutic potential of antimicrobial peptides (AMPs) derived from amphibians, detailed research into the specific biological activities and cellular mechanisms of the this compound is not currently available in published scientific literature. This peptide is known to be produced by the golden crossband frog, Odorrana andersonii. mdpi.comvulcanchem.comuniprot.org While related peptides from the same and similar frog species have been a subject of study, information focusing solely on the immunomodulatory functions of Odorranain-F-RA1 is absent.
The skin secretions of Odorrana andersonii are a rich source of various bioactive peptides, some of which have demonstrated immunomodulatory and wound-healing properties. mdpi.comnih.govresearchgate.net For instance, other peptides isolated from this frog have been shown to influence macrophage activity and inflammatory pathways. nih.govamphibiaweb.org Additionally, anti-biofilm properties have been identified in peptides from the related Odorrana grahami frog. nih.gov
However, specific investigations into how Odorranain-F-RA1 interacts with host innate immune responses are lacking. Consequently, there is no scientific data to report on the following areas for this particular peptide precursor:
Comparative and Evolutionary Biology of Odorranain F Ra1 Peptide Precursors
Phylogenetic Analysis within the Odorranain Family
The Odorranain family of antimicrobial peptides, primarily identified from the skin secretions of frogs belonging to the genus Odorrana, represents a diverse and rapidly evolving group of defense molecules. Phylogenetic analysis places the Odorranains within the broader family of Ranidae peptides, which are categorized into at least 14 distinct families based on amino acid sequence. nih.gov Peptides within the same family are believed to share a common evolutionary origin. nih.gov
Initially, some Odorranains, like Odorranain-NR from Odorrana grahami, were noted for their sequence similarity to the Nigrocin family of amphibian AMPs. nih.govresearchgate.net However, significant structural differences, such as an unusual intramolecular disulfide-bridged hexapeptide segment instead of the typical heptapeptide (B1575542) segment found in Nigrocins, led to their classification into a new, distinct family. nih.govresearchgate.net
Further research has uncovered a wide array of Odorranain groups, including Odorranain-C, -D, -F, -G, -H, and -P1, identified in the skin of a single frog species, Odorrana grahami. researchgate.net This highlights a complex evolutionary history within the family itself. While some members form their own distinct clades, others show closer relationships to different established families. For instance, Odorranain-P1e is classified within the Brevinin subfamily, suggesting a shared ancestry or convergent evolution of structural motifs. uniprot.org The Odorranain-F group, which includes Odorranain-F-RA1, is one of several such lineages that have emerged, demonstrating the dynamic nature of this peptide family.
Table 1: Representative Members of the Odorranain Peptide Family and Their Classification
| Peptide Name | Source Organism | Key Feature/Classification | Reference |
| Odorranain-F-RA1 | Odorrana andersonii | Member of the Odorranain-F group. | uniprot.org |
| Odorranain-NR | Odorrana grahami | Initially likened to Nigrocins but classified as a new family due to structural differences. | nih.govresearchgate.net |
| Odorranain-F2 | Odorrana grahami | Shows high sequence identity to peptides in other Odorrana species. | researchgate.net |
| Odorranain-P1e | Odorrana grahami | Classified within the Brevinin subfamily. | uniprot.org |
| Odorranain-C1 | Odorrana grahami | An α-helical cationic antimicrobial peptide. | nih.gov |
Comparative Genomics of Amphibian Antimicrobial Peptide Precursors
The genetic mechanisms underlying the diversity of amphibian AMPs are rooted in processes of gene mutation, duplication, and diversification, which are clearly observable when comparing AMP precursors across different species.
Sequence Homology and Divergence Across Species
The precursors of Odorranain peptides, like other amphibian AMPs, typically consist of a signal peptide, an acidic propeptide region, and the C-terminal mature antimicrobial peptide. The signal peptide and the acidic spacer are generally conserved, while the mature peptide region exhibits high variability. This hypermutation in the mature peptide region is a hallmark of adaptation to diverse microbial threats.
Comparisons between closely related species reveal both high homology and subtle, yet significant, divergence. A compelling example is the 98% sequence identity between OdMa12 from the green odorous frog (Odorrana margaretae) and Odorranain-F2 from Odorrana grahami. researchgate.net These peptides differ by only a single amino acid in the mature peptide region, illustrating recent divergence. researchgate.net In contrast, greater divergence is seen between different Odorranain subgroups, such as the structural differences in the disulfide bridge and C-terminal fragments when comparing Odorranain-NR to the Nigrocin family. nih.govresearchgate.net Odorranain-F-RA1, from Odorrana andersonii, contains a domain characteristic of the Brevinin-2/Esculentin type of frog antimicrobial peptides, indicating shared ancestry or modular evolution with other peptide families. uniprot.org
Table 2: Sequence Homology Example in Odorranain Peptides
| Peptide | Source Organism | Homologous To | Sequence Identity | Key Difference | Reference |
| OdMa12 | Odorrana margaretae | Odorranain-F2 | 98% | One amino acid difference in the mature peptide region. | researchgate.net |
Gene Duplication and Diversification Events
The immense diversity of antimicrobial peptides within a single amphibian is a direct result of extensive gene duplication and subsequent diversification. The identification of 372 distinct AMP-encoding cDNA sequences from a single Odorrana grahami frog, which coded for 107 novel peptides, provides powerful evidence for this phenomenon. researchgate.net This massive genetic library allows for the generation of a wide array of defense molecules from a limited number of ancestral genes.
The discovery of three different cDNAs that encode two distinct precursors for Odorranain-NR further illustrates gene duplication at a smaller scale. researchgate.net Gene duplication events are thought to be a primary engine of AMP evolution. nih.gov Following a duplication event, one gene copy can maintain the original antimicrobial function, freeing the other copy from selective pressure. This relaxed constraint allows the duplicated gene to accumulate mutations, potentially leading to neofunctionalization—the evolution of a new antimicrobial activity or specificity. nih.gov This process is fundamental to the development of the vast and varied AMP repertoires seen in frogs.
Evolutionary Pressures Shaping Antimicrobial Peptide Repertoires
The evolution of AMPs like Odorranain-F-RA1 is not a random process but is shaped by intense and continuous evolutionary pressures. The primary driver is the host-pathogen arms race. nih.gov Amphibians inhabit environments rich in bacteria, fungi, and viruses, necessitating a robust and adaptable chemical defense system. The skin, a critical barrier, thus produces a complex cocktail of AMPs to provide broad-spectrum protection.
Pathogens, in turn, can evolve resistance to specific AMPs. This resistance creates a strong selective pressure on the host to diversify its AMP arsenal. plos.orgbiorxiv.org The rapid evolution and diversification of AMP families, including the Odorranains, is a direct response to this pressure. The presence of dozens or even hundreds of different AMPs in a single frog increases the likelihood that at least some of them will be effective against any given pathogen, including those that have developed resistance to other peptides. researchgate.net
However, there are also constraints on AMP evolution. Overexpression of AMPs can have significant fitness costs for the host, potentially leading to autoimmunity. nih.gov This suggests a trade-off between a powerful immune defense and the potential for self-harm, which also shapes the evolutionary trajectory of AMP repertoires.
Cross-Phylum Comparisons of Peptide Precursor Evolution
The evolutionary strategies observed in amphibian AMPs are part of a broader story of innate immunity across the tree of life. Comparing the evolution of peptide precursors across different phyla reveals both conserved principles and unique adaptations.
Vertebrate defensins, another major class of AMPs, are believed to have evolved from a single precursor gene. nih.gov In contrast, the diverse families of anuran AMPs, such as the Odorranains, Brevinins, and Nigrocins, appear to have arisen from multiple ancestral genes, followed by extensive duplication and diversification. nih.govnih.gov Anuran AMPs also show features of coordinated evolution to conserve the net charge of the peptide, a property crucial for its antimicrobial function. nih.gov
Comparing amphibians to insects, another group known for a rich AMP repertoire, reveals further differences. The evolutionary history of insect AMPs has been mapped against their well-resolved phylogeny. nih.gov In contrast, the relationships among anuran AMP families are more complex and less clearly tied to the host's phylogeny, suggesting a more fluid evolutionary history.
Even more broadly, comparisons with plant and prokaryotic defense peptides show remarkable instances of convergent evolution. Plants produce AMPs like defensins, thionins, and cyclotides, which, despite having distinct evolutionary origins from animal AMPs, often adopt similar structural folds (e.g., alpha-helices, beta-sheets) and membrane-disrupting mechanisms. mdpi.com The existence of defensin-like peptides in prokaryotes suggests that the fundamental principles of peptide-based antimicrobial defense are ancient, predating the divergence of the major eukaryotic kingdoms. nih.gov This cross-phylum perspective underscores that while the specific evolutionary path of the Odorranain-F-RA1 precursor is unique to ranid frogs, the underlying principles of diversification and adaptation in response to microbial pressure are a universal feature of life.
Methodologies for Studying Odorranain F Ra1 Peptide Precursor and Its Derivatives
Molecular Cloning and Gene Expression Techniques
Molecular cloning and expression are foundational to understanding the Odorranain-F-RA1 precursor. These techniques provide access to the genetic information encoding the precursor and enable its production in controlled laboratory settings.
The initial step in characterizing the Odorranain-F-RA1 precursor is typically the identification of its encoding gene sequence. This is achieved by constructing and screening a complementary DNA (cDNA) library from the skin of the source organism, Odorrana andersonii. The process involves isolating messenger RNA (mRNA) from the frog's skin glands, which are rich in transcripts for secreted peptides. This mRNA is then reverse-transcribed into more stable cDNA.
This collection of cDNAs, representing all the genes being expressed in the tissue at that time, is then inserted into cloning vectors (e.g., plasmids) which are introduced into a host organism, commonly Escherichia coli. portlandpress.com The resulting collection of clones constitutes the cDNA library. To find the specific clone containing the sequence for the Odorranain-F-RA1 precursor, the library is screened. A common strategy, known as "shotgun" cloning, involves sequencing a large number of random clones. nih.gov This approach has been successful in identifying numerous peptide precursors from amphibian skin, revealing a typical structure that includes a signal peptide, an acidic spacer region, and the sequence of the mature peptide. nih.gov
| Step | Description | Purpose |
| 1. Tissue Collection | Skin tissue is harvested from Odorrana andersonii. | To obtain the primary source of mRNA for peptide precursors. |
| 2. RNA Extraction | Total RNA is extracted from the skin tissue, followed by the purification of mRNA. | To isolate the genetic templates (transcripts) for expressed proteins. |
| 3. cDNA Synthesis | Purified mRNA is reverse-transcribed into single-stranded cDNA, which is then converted into double-stranded cDNA. | To create a stable DNA copy of the mRNA that can be cloned. |
| 4. Vector Ligation | The cDNA fragments are inserted into a suitable cloning vector, such as the pMD19-T plasmid. portlandpress.com | To create recombinant DNA molecules that can be replicated in a host organism. |
| 5. Transformation | The recombinant vectors are introduced into a host organism, typically E. coli DH5α cells. portlandpress.com | To amplify the cloned cDNA sequences for subsequent analysis. |
| 6. Library Screening | Clones are randomly selected and their inserted cDNA is sequenced to identify the gene encoding the Odorranain-F-RA1 precursor. nih.gov | To find and isolate the specific gene of interest from thousands of different clones. |
Once the cDNA sequence of the Odorranain-F-RA1 precursor is known, it can be produced in larger quantities using heterologous expression systems. This involves inserting the gene into an expression vector and introducing it into a host organism that will transcribe and translate the gene to produce the desired peptide.
The choice of expression system is critical. While E. coli is a common host for DNA cloning, the yeast Pichia pastoris (also known as Komagataella phaffii) has emerged as a highly effective system for producing antimicrobial peptides like Odorranain derivatives. nih.govmdpi.com P. pastoris offers several advantages, including the ability to perform post-translational modifications and secrete the expressed peptide into the culture medium, which simplifies purification. nih.gov The expression vector is engineered to place the precursor gene under the control of a strong, inducible promoter, allowing for high-level production of the recombinant peptide upon induction. nih.gov This method provides a reliable and scalable source of the peptide precursor and its derivatives for further biochemical and structural analysis.
| Expression System | Host Organism | Key Advantages | Common Use Case |
| Bacterial | Escherichia coli | Rapid growth, high yield, low cost, well-understood genetics. | DNA cloning, production of simple peptides not requiring complex modifications. |
| Yeast | Pichia pastoris | High-density culture, strong inducible promoters, protein folding and secretion capabilities. nih.gov | Production of antimicrobial peptides and other proteins requiring some post-translational modifications. nih.govmdpi.com |
| Insect Cells | Baculovirus Expression Vector System (BEVS) | High-level expression, suitable for complex proteins with extensive modifications. | Production of complex eukaryotic proteins. |
| Mammalian Cells | CHO, HEK293 cells | Most relevant system for human proteins, performs complex post-translational modifications. | Production of therapeutic proteins that require human-like modifications. |
Biochemical Characterization Techniques
Biochemical techniques are essential for isolating the native peptide and understanding how the precursor is processed into its final, active form.
Isolating Odorranain-F-RA1 directly from the skin secretions of Odorrana andersonii allows for the study of the naturally produced, mature peptide. The process begins with the collection of skin secretions, often induced by mild electrical stimulation. bioyeargene.com The collected secretions, a complex mixture of proteins and peptides, are then subjected to a multi-step purification process.
The first step is typically size-exclusion chromatography, using a resin like Sephadex G-75, to separate the molecules based on their size. portlandpress.combioyeargene.com Fractions are collected and assayed for the activity of interest. The active fractions undergo further purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). portlandpress.combioyeargene.com This technique separates peptides based on their hydrophobicity. Often, multiple rounds of RP-HPLC with different solvent gradients are required to purify the peptide to homogeneity. portlandpress.com The purity and molecular mass of the final peptide are confirmed using mass spectrometry.
Amphibian antimicrobial peptides are synthesized as inactive precursors (prepropeptides) that must be proteolytically processed to release the active molecule. mdpi.comresearchgate.net The precursor typically has a tripartite structure: an N-terminal signal peptide that directs it to the secretory pathway, an acidic pro-region, and the C-terminal mature peptide domain. nih.govmdpi.com Cleavage of the signal peptide occurs first. The release of the mature peptide is mediated by specific proteases that recognize and cleave at specific processing sites, which are often pairs of basic amino acid residues like Lysine-Arginine (Lys-Arg), located between the acidic pro-region and the mature peptide sequence. nih.gov
To study this process, in vitro proteolytic processing assays can be designed. These assays involve incubating the purified or recombinantly produced Odorranain-F-RA1 precursor with specific endoproteases known to cleave at dibasic sites. The reaction mixture is then analyzed over time using techniques like RP-HPLC or mass spectrometry to identify the cleavage products. This allows researchers to confirm the exact cleavage site and determine the precise sequence of the mature, active peptide.
Structural Analysis Approaches
Determining the three-dimensional structure of the Odorranain-F-RA1 precursor and its mature form is crucial for understanding its function. A variety of approaches, from computational modeling to high-resolution biophysical techniques, are employed.
Computational methods are often the first step. Based on the amino acid sequence, software like I-TASSER can be used to predict the secondary and tertiary structure of the peptide. mdpi.com These models provide initial hypotheses about the peptide's fold.
For experimental validation of secondary structure, Circular Dichroism (CD) spectroscopy is widely used. mdpi.com CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's secondary structure elements like α-helices and β-sheets.
Circular Dichroism Spectroscopy for Secondary Structure Determination
Circular Dichroism (CD) spectroscopy is a pivotal technique for rapidly assessing the secondary structure of peptides like Odorranain-F-RA1 in different environments. This method measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's backbone conformation. bbk.ac.uklew.ro For antimicrobial peptides, secondary structure is often induced upon interaction with a membrane-mimicking environment.
Typically, the CD spectrum of a peptide in an aqueous solution may indicate a random coil structure. However, in the presence of membrane-mimicking solvents such as trifluoroethanol (TFE) or sodium dodecyl sulphate (SDS), many antimicrobial peptides, including those from the Odorrana genus, adopt a more ordered conformation, such as an α-helix. mdpi.com For instance, studies on brevinin-1OS, another peptide from an Odorrana species, showed it possessed 94.61% α-helicity in a TFE solution as analyzed from its CD data. mdpi.com The characteristic CD spectrum of an α-helical peptide shows distinct negative bands around 208 and 222 nm and a strong positive band around 192 nm. The percentage of helicity and other secondary structures can be estimated by deconvoluting the experimental CD spectra using various algorithms and reference databases. lew.ronih.gov
Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for 3D Structures
While CD spectroscopy provides information on the secondary structure, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to determine the high-resolution three-dimensional (3D) structure of peptides.
Nuclear Magnetic Resonance (NMR) is particularly well-suited for studying the structure of peptides in solution, which can mimic a biological environment more closely than a crystalline state. NMR experiments can provide information on the connectivity and spatial proximity of atoms within the peptide, allowing for the calculation of a 3D structural model. For many antimicrobial peptides, NMR studies are conducted in the presence of micelles or bicelles to simulate the peptide's structure when interacting with a bacterial membrane. mdpi.com
X-ray crystallography , on the other hand, requires the peptide to be in a crystalline form. This technique involves diffracting X-rays off the crystal to produce a diffraction pattern, which can then be used to calculate an electron density map and build an atomic model of the peptide. nih.govproteopedia.orgyoutube.com While it provides highly detailed and accurate structural information, obtaining suitable crystals of peptides can be a significant challenge. For many antimicrobial peptides that are flexible in solution, X-ray crystallography may be less commonly used than NMR unless they can be crystallized with a binding partner. nih.gov
Functional Assays for Antimicrobial Activity
A critical aspect of studying the Odorranain-F-RA1 peptide precursor is to quantify its antimicrobial efficacy and understand its mechanism of action. A suite of functional assays is employed for this purpose.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations
The antimicrobial potency of the Odorranain-F-RA1 peptide is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
The MIC is the lowest concentration of the peptide that visibly inhibits the growth of a particular microorganism. nih.govnih.gov This is typically determined using a broth microdilution method, where a standardized inoculum of the target bacterium or fungus is incubated with serial dilutions of the peptide in a 96-well plate. nih.gov After a defined incubation period, the growth is assessed visually or by measuring the optical density. nih.gov
The MBC is the lowest concentration of the peptide that results in the death of 99.9% of the initial microbial population. mdpi.comresearchgate.net To determine the MBC, an aliquot from the wells of the MIC assay that show no visible growth is plated onto an agar medium. After incubation, the number of surviving colonies is counted to determine the concentration at which bactericidal activity is achieved. mdpi.com
| Peptide | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Brevinin-1E-OG9 | Staphylococcus aureus | - | researchgate.net |
| Brevinia-1BW | Enterococcus faecalis | 3.125 | researchgate.net |
| Brevinia-1BW | Staphylococcus aureus | 6.25 | researchgate.net |
| Figainin 1 | Escherichia coli | 16 µM | nih.gov |
| Figainin 1 | Klebsiella pneumoniae | 4 µM | nih.gov |
| Figainin 1 | Staphylococcus epidermidis | 2 µM | nih.gov |
Membrane Permeabilization Assays (e.g., Dye Release, Flow Cytometry)
Many antimicrobial peptides, including those from amphibians, are thought to exert their effects by disrupting the integrity of microbial cell membranes. Various assays are used to investigate this membrane permeabilization.
Dye Release Assays utilize artificial vesicles (liposomes) loaded with a fluorescent dye, such as carboxyfluorescein. nih.govnih.gov These vesicles can be designed to mimic the lipid composition of bacterial or eukaryotic cell membranes. When the peptide is added, its interaction with the vesicles can lead to the formation of pores or other disruptions, causing the dye to leak out. researchgate.net The resulting increase in fluorescence, which is initially quenched at high concentrations inside the vesicles, is measured over time to quantify the extent and kinetics of membrane permeabilization. nih.gov
Flow Cytometry offers a powerful method for assessing membrane damage in whole bacterial cells. nih.gov This technique can rapidly analyze individual cells in a population. To assess membrane integrity, bacteria are often stained with a combination of fluorescent dyes, such as SYTO 9 and propidium iodide (PI). SYTO 9 can penetrate all cells and stains them green, while PI can only enter cells with compromised membranes and stains them red. By analyzing the fluorescence of thousands of individual cells, flow cytometry can provide quantitative data on the percentage of cells with damaged membranes after exposure to the peptide. researchgate.netbohrium.com
Electron Microscopy for Cellular Damage Visualization
To directly visualize the morphological changes induced by the Odorranain-F-RA1 peptide on microbial cells, electron microscopy techniques are employed.
Scanning Electron Microscopy (SEM) is used to observe the surface of the microbial cells. Treatment with antimicrobial peptides can lead to visible alterations such as membrane blebbing, wrinkling, or the formation of pores. researchgate.netnih.gov
Transmission Electron Microscopy (TEM) provides a view of the internal structures of the microbial cells. TEM can reveal damage to the cell wall and membrane, the leakage of cytoplasmic contents, and other intracellular disruptions caused by the peptide. nih.govnih.govresearchgate.net For example, studies on other antimicrobial peptides have shown that they can cause the formation of blisters and bubbles on the surface of E. coli and the appearance of open holes and deep craters in the envelope of S. aureus. nih.gov
Bioinformatic Tools and Databases
Bioinformatic tools and databases are indispensable for the study of peptide precursors like Odorranain-F-RA1. They facilitate the identification, classification, and prediction of the properties of these peptides. nih.gov
Several specialized databases for antimicrobial peptides (AMPs) exist, which curate information on their sequences, structures, activities, and origins. These databases are valuable resources for comparative analysis and for identifying conserved motifs or families. mdpi.com
Key Antimicrobial Peptide Databases:
APD (Antimicrobial Peptide Database): A comprehensive database that contains detailed information on thousands of natural, synthetic, and predicted antimicrobial peptides, including their sequences, activities, and structures. unmc.edunih.gov
DBAASP (Database of Antimicrobial Activity and Structure of Peptides): This database provides information on the structure and antimicrobial activity of peptides, including data on synergistic effects. dbaasp.org
UniProt: A central hub for protein sequence and functional information, where entries for this compound can be found (e.g., accession numbers E3SZB5, E3SZB4, D2K8I2). bicnirrh.res.inuniprot.org
Bioinformatic tools are also used to predict the physicochemical properties of Odorranain-F-RA1 from its amino acid sequence, such as its molecular weight, isoelectric point, charge, and hydrophobicity. Sequence alignment tools like BLAST (Basic Local Alignment Search Tool) are used to identify homologous peptides in other species. cncb.ac.cnpku.edu.cn Furthermore, various predictive algorithms can be used to forecast the antimicrobial potential and secondary structure of novel peptide sequences. cncb.ac.cn
Sequence Alignment and Motif Discovery Software
Sequence alignment is a fundamental step in the analysis of the this compound. It allows researchers to compare its amino acid sequence to other known peptides, identify regions of similarity that may indicate conserved function, and classify it within peptide families. For this purpose, various software tools are employed.
The Basic Local Alignment Search Tool (BLAST) is a widely used algorithm for comparing sequence information. A BLASTp search, which compares a protein query to a protein database, would be utilized to find peptides with sequence similarity to the Odorranain-F-RA1 precursor nih.govnih.gov. This can help in identifying homologous peptides in other species and inferring functional and evolutionary relationships nih.gov. For instance, a BLAST analysis of a novel peptide from Rana pipiens showed high similarity to the brevinin-1 family, aiding in its classification nih.gov.
For multiple sequence alignments, which compare several sequences simultaneously, tools like ClustalW are commonly used frontiersin.org. This method is integral to identifying conserved domains and hypervariable regions within a peptide family nih.gov. Aligning the Odorranain-F-RA1 precursor with other members of the brevinin-2/esculentin type family would reveal conserved residues that are likely crucial for its structure and antimicrobial activity mdpi.com.
Motif discovery software is employed to identify short, recurring patterns within a set of sequences that are presumed to have a biological function researchgate.netrsc.org. The MEME (Multiple Em for Motif Elicitation) Suite is a powerful set of tools for discovering novel, ungapped motifs in protein sequences meme-suite.orguniversityofcalifornia.edumeme-suite.org. By analyzing the sequence of the Odorranain-F-RA1 precursor and related peptides, MEME can identify conserved motifs, such as the "Rana box" disulfide-bridged cyclic heptapeptide (B1575542), which is a common feature in antimicrobial peptides from ranid frogs and is crucial for their function mdpi.commdpi.com. The identification of such motifs provides insights into the peptide's mechanism of action mdpi.com.
Table 1: Software for Sequence Alignment and Motif Discovery
| Software/Tool | Application | Relevance to Odorranain-F-RA1 Analysis |
|---|---|---|
| BLASTp | Pairwise sequence alignment to find local regions of similarity. | Identifies homologous peptides and infers functional and evolutionary relationships. |
| ClustalW | Multiple sequence alignment to identify conserved regions. | Reveals conserved residues and domains within the brevinin-2/esculentin family. |
| MEME Suite | De novo discovery of ungapped motifs in sequences. | Identifies functional motifs like the "Rana box" that are critical for antimicrobial activity. |
Protein Databases (e.g., UniProt, APD) for Comparative Analysis
Protein databases are indispensable resources for the comparative analysis of the this compound. They serve as comprehensive repositories of sequence and functional information, enabling researchers to contextualize their findings.
The UniProt Knowledgebase (UniProtKB) is a central hub of protein data, offering a wealth of curated information nih.govuniprot.orgebi.ac.uk. The entry for Odorranain-F-RA1 antimicrobial peptide (Accession number: D2K8I2) in UniProt provides its amino acid sequence, taxonomic origin (Odorrana andersonii), and predicted domains. Specifically, it annotates a signal peptide, a frog antimicrobial peptide propeptide domain, and a frog antimicrobial peptide brevinin-2/esculentin type domain. Such detailed annotation is crucial for understanding the processing and function of the precursor. UniProt also provides tools for further analysis, such as sequence alignment and BLAST searches directly within the database ebi.ac.ukyoutube.com.
The Antimicrobial Peptide Database (APD) is a specialized resource that focuses on antimicrobial peptides nih.gov. As of June 2020, it contained information on over 1000 amphibian antimicrobial peptides nih.gov. This database is a valuable tool for comparing the characteristics of Odorranain-F-RA1 with other amphibian AMPs. Researchers can analyze trends in properties like peptide length, net charge, and hydrophobic content across different families, which can aid in the design of novel synthetic peptides with improved activity nih.govresearchgate.net. The APD facilitates the classification of peptides and provides a platform for understanding the design principles of naturally occurring antimicrobial peptides nih.gov.
Comparative analysis using these databases allows researchers to place Odorranain-F-RA1 within the broader context of amphibian host defense peptides, understand its relationship to other peptide families, and predict its potential biological activities based on similarities to well-characterized peptides.
Table 2: Protein Databases for Comparative Analysis
| Database | Description | Relevance to Odorranain-F-RA1 Analysis |
|---|---|---|
| UniProt | A comprehensive, high-quality, and freely accessible resource of protein sequence and functional information. | Provides detailed annotation of the Odorranain-F-RA1 precursor, including domains and sequence features. |
| APD | A specialized database focusing on natural antimicrobial peptides with defined sequences and activities. | Enables comparison of Odorranain-F-RA1's properties with a large dataset of other amphibian AMPs. |
Phylogenetic Tree Construction Algorithms
Phylogenetic analysis is used to infer the evolutionary relationships between the this compound and other related peptides. This is achieved by constructing phylogenetic trees based on sequence alignments. Several algorithms are commonly used for this purpose.
Distance-based methods , such as the Neighbor-Joining (NJ) method, are widely used due to their computational efficiency, especially for large datasets wikipedia.orgnih.gov. The NJ method, developed by Saitou and Nei in 1987, creates a tree by progressively grouping pairs of sequences that are most closely related based on a distance matrix wikipedia.orgnih.govbiokaryon.com. This method is advantageous as it does not assume a constant rate of evolution across all lineages wikipedia.orgbiokaryon.com.
Character-based methods , such as Maximum Likelihood (ML) and Maximum Parsimony (MP) , are also frequently employed nih.govbiokaryon.com. The Maximum Likelihood method evaluates a hypothesis about the evolutionary history (a tree) by calculating the probability that the proposed model of evolution and the tree would give rise to the observed sequence data biokaryon.com. It is considered a statistically robust method biokaryon.com. The Maximum Parsimony method seeks to find the tree that requires the fewest evolutionary changes (substitutions) to explain the observed differences in the sequences biokaryon.com.
Software packages like MEGA (Molecular Evolutionary Genetics Analysis) are often used to implement these algorithms and construct phylogenetic trees frontiersin.org. For example, a phylogenetic analysis of brevinin-1 peptides from different frog species was conducted using the neighbor-joining method within the MEGA X package to understand their evolutionary relationships frontiersin.org. Such an analysis for the Odorranain peptide family would help to elucidate the evolutionary diversification of these antimicrobial peptides.
Table 3: Phylogenetic Tree Construction Algorithms
| Algorithm | Method Type | Principle |
|---|---|---|
| Neighbor-Joining (NJ) | Distance-based | Clusters sequences based on a distance matrix, minimizing the total branch length of the tree. |
| Maximum Likelihood (ML) | Character-based | Determines the tree that is most likely to have produced the observed sequence data under a given model of evolution. |
| Maximum Parsimony (MP) | Character-based | Identifies the tree that requires the minimum number of evolutionary events to explain the sequence data. |
Compound Information
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Brevinin-1 |
| Brevinin-2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
